molecular formula C21H18N6O2S B5698086 N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No.: B5698086
M. Wt: 418.5 g/mol
InChI Key: FJSLOQAYHYZTKS-WYMPLXKRSA-N
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Description

N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyrrole ring, and a benzothiolo-pyrimidine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe final step involves the formation of the benzothiolo-pyrimidine ring system under specific reaction conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized pyrrole derivatives .

Scientific Research Applications

N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and benzothiolo-pyrimidine analogs, such as:

  • 1-(4-nitrophenyl)pyrrole
  • Benzothiolo[2,3-d]pyrimidine derivatives
  • Other nitrophenyl-substituted heterocycles

Uniqueness

What sets N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c28-27(29)15-9-7-14(8-10-15)26-11-3-4-16(26)12-24-25-20-19-17-5-1-2-6-18(17)30-21(19)23-13-22-20/h3-4,7-13H,1-2,5-6H2,(H,22,23,25)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSLOQAYHYZTKS-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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